molecular formula C20H16ClN3O2S B5172058 5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 5959-57-9

5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B5172058
CAS RN: 5959-57-9
M. Wt: 397.9 g/mol
InChI Key: HMGGAUVUWALKHG-UHFFFAOYSA-N
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Description

The compound “5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines are known for their wide range of chemotherapeutic effects and are considered promising scaffolds for the design of new medicines . They are structural analogues of various building blocks in several drug candidates .


Synthesis Analysis

Thiazolo[3,2-a]pyrimidines can be synthesized via a multicomponent reaction using vanadium oxide loaded on fluorapatite as a robust and sustainable catalyst . The one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature gives an excellent yield of products .


Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines is characterized by an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . The high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N3 is likely to be determined by stabilization of the product due to conjugation of the two endocyclic double bonds .


Chemical Reactions Analysis

Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported. Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .

Scientific Research Applications

Green Synthesis and Characterisation

The compound has been used in the green synthesis and characterisation of novel [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines . This process uses vanadium oxide loaded on fluorapatite as a robust and sustainable catalyst .

Antimicrobial Activity

Thiazolopyrimidine derivatives, including the compound , have shown potential antimicrobial activity . This makes it a valuable asset in the development of new antimicrobial drugs .

Cytotoxic Agent

The compound has been identified as a potential cytotoxic agent . This means it could be used in the treatment of various cancers by killing cancer cells .

Anti-Inflammatory and Analgesic Agent

The compound has been used in the synthesis of anti-inflammatory agents of the thiazolopyrimidine class that can also be used as analgesics . This makes it a potential candidate for the development of new pain relief and anti-inflammatory medications .

Anticancer Activity

Thiazolopyrimidine derivatives, including the compound , have shown potential anticancer activity . This opens up possibilities for its use in the development of new anticancer drugs .

Antiviral Activity

The compound has shown potential antiviral activity . This suggests it could be used in the development of new antiviral drugs .

Use in Polymerization Reactions

The compound has been used in polymerization reactions as a copolymer . This suggests it could have applications in the creation of new materials .

Antitubercular Activity

The compound has shown potential antitubercular activity . This suggests it could be used in the development of new drugs for the treatment of tuberculosis .

Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Their moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . Therefore, future research could focus on exploring these modifications to enhance their medicinal potential.

Mechanism of Action

Target of Action

The primary targets of this compound are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These cells are the primary targets due to their rapid division and potential to form tumors .

Mode of Action

The compound interacts with its targets by disrupting their genetic pathways . It exhibits potent cytotoxic activity, particularly compounds 4g and 4f . Compound 4g has an IC 50 value of 3.1±0.4 µM against A549 and an IC 50 value of 9.8±0.4 µM against HeLa cell line . Compound 4f has an IC 50 value of 6.8±0.7 µM against MCF-7 . The molecular docking study was performed on topoisomerase II using the AutoDock technique .

Biochemical Pathways

The compound affects the biochemical pathways of cancer cells, leading to their death . It disrupts the genetic pathways of these cells, preventing them from dividing and forming tumors

Pharmacokinetics

It is known that a moderate level of lipophilicity is advantageous for inhibition compared to other substituted derivatives .

Result of Action

The result of the compound’s action is the death of cancer cells. It exhibits potent cytotoxic activity against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . This leads to a reduction in tumor size and potentially the eradication of the cancer.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of the compound can be affected by the choice of solvent, with various bases such as anhydrous potassium carbonate and triethylamine being utilized in respective solvents, such as methanol, ethanol, tetrahydrofuran, and acetonitrile

properties

IUPAC Name

5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-12-17(19(26)23-15-5-3-2-4-6-15)18(13-7-9-14(21)10-8-13)24-16(25)11-27-20(24)22-12/h2-10,18H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGGAUVUWALKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CSC2=N1)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377556
Record name F1284-0354
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

CAS RN

5959-57-9
Record name F1284-0354
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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